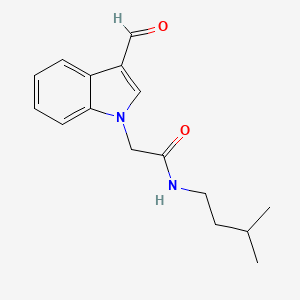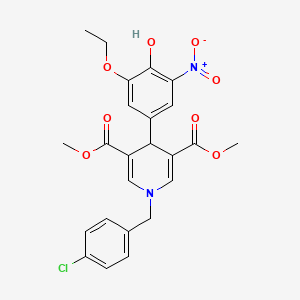
2-(3-formyl-1H-indol-1-yl)-N-(3-methylbutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-formyl-1H-indol-1-yl)-N-(3-methylbutyl)acetamide is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a formyl group attached to the indole ring and an acetamide group linked to a 3-methylbutyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-(3-methylbutyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formylation: The indole core is then formylated using Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Acetamide Formation: The formylated indole is then reacted with 3-methylbutylamine and acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using HNO3 and H2SO4, sulfonation using SO3 or H2SO4, and halogenation using halogens like Br2 or Cl2.
Major Products
Oxidation: 2-(3-carboxy-1H-indol-1-yl)-N-(3-methylbutyl)acetamide.
Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)-N-(3-methylbutyl)acetamide.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
2-(3-formyl-1H-indol-1-yl)-N-(3-methylbutyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors and enzymes, modulating their function and leading to biological effects.
類似化合物との比較
Similar Compounds
- 2-(3-formyl-1H-indol-1-yl)propanoic acid
- 3-(3-methyl-1H-indol-1-yl)propanoic acid
- 2-(3-formyl-1H-indol-1-yl)acetic acid
Uniqueness
2-(3-formyl-1H-indol-1-yl)-N-(3-methylbutyl)acetamide is unique due to the presence of both a formyl group and an acetamide group linked to a 3-methylbutyl chain. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
2-(3-formylindol-1-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C16H20N2O2/c1-12(2)7-8-17-16(20)10-18-9-13(11-19)14-5-3-4-6-15(14)18/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,17,20) |
InChIキー |
LZRPDQGNVBZDMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC(=O)CN1C=C(C2=CC=CC=C21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B11206509.png)
![N-(2,3-dimethylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11206513.png)
![N-benzyl-2-[(5Z)-5-{[(3-chlorophenyl)carbamoyl]imino}-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11206518.png)
![3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11206524.png)
![3-amino-N-benzyl-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11206527.png)
![3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11206528.png)
![Ethyl 3-amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxylate](/img/structure/B11206534.png)
![N'-(3-Chloro-4-fluorophenyl)-N-[2-(4-chlorophenyl)ethyl]-N-({1-[(2,4-dimethylphenyl)methyl]-1H-pyrrol-2-yl}methyl)thiourea](/img/structure/B11206547.png)
![N-(4-Methoxyphenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide](/img/structure/B11206549.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11206556.png)
![1-(3,4-dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11206563.png)

![1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11206582.png)
![1-(Indolin-1-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B11206585.png)
